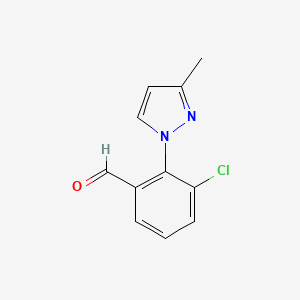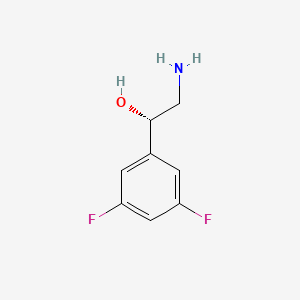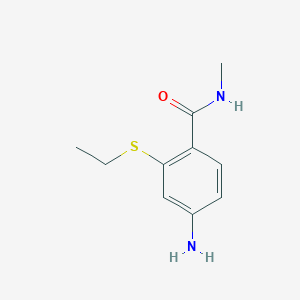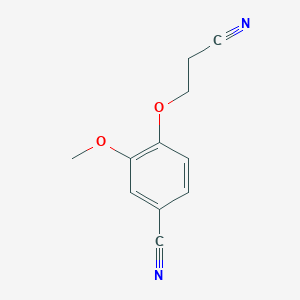
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1H-pyrazole. One common method is the condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the pyrazole ring under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the chlorine atom on the benzaldehyde ring.
Uniqueness
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
Clave InChI |
YPGGAMZYDYTYDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=C(C=CC=C2Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)







